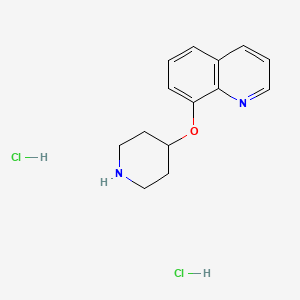

8-(4-Piperidinyloxy)quinoline dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

8-piperidin-4-yloxyquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGWDPQQPJCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

8-(4-Piperidinyloxy)quinoline dihydrochloride CAS number lookup

This is an in-depth technical guide on 8-(4-Piperidinyloxy)quinoline dihydrochloride , a significant heterocyclic scaffold used in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands.

CAS Number: 1185297-61-3 Compound Class: Quinoline Ether / Piperidine Derivative Primary Application: Medicinal Chemistry Building Block, GPCR Ligand Research (Serotonin/Dopamine Modulators)

Executive Summary

8-(4-Piperidinyloxy)quinoline dihydrochloride is a bidentate pharmacophore integrating a quinoline aromatic system with a piperidine ring via an ether linkage. This structural motif is a "privileged scaffold" in drug discovery, frequently utilized to target aminergic GPCRs, including serotonin (5-HT) and dopamine receptors. Its physicochemical profile—combining lipophilic aromaticity with a basic nitrogen center—makes it an ideal candidate for fragment-based drug design (FBDD) and lead optimization in neuropharmacology.

This guide details the chemical identity, validated synthesis protocols, mechanistic pharmacology, and safety standards for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 8-(Piperidin-4-yloxy)quinoline dihydrochloride |

| Common Name | 8-(4-Piperidinyloxy)quinoline 2HCl |

| CAS Number | 1185297-61-3 (Dihydrochloride salt) |

| Free Base CAS | Not widely indexed; refer to parent structure |

| MDL Number | MFCD09879222 |

| Molecular Formula | C₁₄H₁₆N₂O[1][2] · 2HCl |

| Molecular Weight | 301.21 g/mol (Salt); 228.29 g/mol (Free Base) |

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility: Highly soluble in water (>20 mg/mL) and DMSO; sparingly soluble in ethanol.

-

pKa: ~9.8 (Piperidine nitrogen), ~4.9 (Quinoline nitrogen).

-

Hygroscopicity: Moderate; storage in a desiccator is recommended.

Synthesis & Manufacturing

The synthesis of 8-(4-Piperidinyloxy)quinoline relies on the etherification of 8-hydroxyquinoline, a reaction that requires careful control of nucleophilicity and leaving group dynamics. The most robust pathway involves a Mitsunobu reaction or Nucleophilic Substitution (Sɴ2) followed by acid-mediated deprotection.

Validated Synthetic Pathway

The following protocol describes the Sɴ2 approach using N-Boc-4-bromopiperidine, which is scalable and avoids the hydrazine byproducts of the Mitsunobu reaction.

Step 1: Etherification (Coupling)

-

Reagents: 8-Hydroxyquinoline (1.0 eq), tert-Butyl 4-bromopiperidine-1-carboxylate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Conditions: 80°C, 12–18 hours.

-

Mechanism: The phenoxide anion generated by K₂CO₃ attacks the electrophilic C4 position of the piperidine ring.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Step 2: Deprotection (Salt Formation) [3]

-

Reagents: 4M HCl in Dioxane (5.0 eq).

-

Solvent: Dichloromethane (DCM) or Methanol.

-

Conditions: Room temperature, 2–4 hours.

-

Mechanism: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group creates the dihydrochloride salt, which precipitates from the non-polar solvent.

-

Purification: Filtration and recrystallization from EtOH/Et₂O.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic route involving etherification and Boc-deprotection.

Pharmacology & Mechanism of Action

This compound serves as a critical pharmacophore in the design of ligands for Class A GPCRs. The structural logic is defined by the distance and electronic relationship between the aromatic quinoline ring (π-stacking interactions) and the basic piperidine nitrogen (ionic anchoring).

Target Receptors

Research indicates this scaffold is highly relevant for:

-

5-HT (Serotonin) Receptors: Specifically 5-HT₂C and 5-HT₇ subtypes. The quinoline ether mimics the indole core of serotonin but provides different metabolic stability and binding vectors.

-

Dopamine Receptors: Structural analogs show affinity for D₂/D₃ receptors, often used in antipsychotic drug discovery (e.g., Aripiprazole analogs).

Signal Transduction Pathway (5-HT₂C Model)

When incorporated into an agonist, this scaffold activates the Gq-coupled pathway.

Figure 2: Gq-mediated signaling cascade activated by 5-HT2C agonists containing the quinoline-ether scaffold.

Experimental Protocols

Handling & Storage

-

Storage: -20°C is optimal for long-term stability. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the quinoline ring.

-

Reconstitution: Dissolve in DMSO to create a 10–100 mM stock solution. Aqueous solutions should be prepared fresh due to potential hydrolysis over extended periods at extreme pH.

In Vitro Binding Assay (General Protocol)

To evaluate affinity against 5-HT receptors:

-

Preparation: Dilute the DMSO stock in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

-

Incubation: Incubate membrane preparations (e.g., CHO cells expressing h5-HT₂C) with radioligand (e.g., [³H]-Mesulergine) and varying concentrations of the test compound.

-

Termination: Filter through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting to determine IC₅₀ and Kᵢ values.

Safety & Compliance (SDS Summary)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

PPE Requirements:

-

Nitrile gloves (0.11 mm min thickness).

-

Safety goggles with side shields.

-

Fume hood usage is mandatory during handling of the powder form to avoid inhalation.

References

-

ChemicalBook. 8-(4-Piperidinyloxy)quinoline Properties and CAS Data. Retrieved from .

-

PubChem. Quinoline Derivatives and Serotonin Receptor Modulation. National Library of Medicine. Retrieved from .

-

Huateng Pharma. Catalog Entry: 8-(4-Piperidinyloxy)quinoline dihydrochloride (Cat# 2036915). Retrieved from .

-

MolCore. Product Data: CAS 1185297-61-3.[4][5][6] Retrieved from .

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinoline-Based 5-HT Ligands. (General Reference for Scaffold Utility).

Sources

- 1. 1620407-68-2_CAS号:1620407-68-2_2-(Hydroxymethyl)-2,4-dimethylpentanoic acid - 化源网 [m.chemsrc.com]

- 2. 1620407-68-2_CAS号:1620407-68-2_2-(Hydroxymethyl)-2,4-dimethylpentanoic acid - 化源网 [m.chemsrc.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. 1220028-10-3|5-Chloro-8-(2-(piperidin-4-yl)ethoxy)quinoline hydrochloride|BLD Pharm [bldpharm.com]

- 6. molcore.com [molcore.com]

The Piperidinyloxy Quinoline Scaffold: Synthetic Architectures and Medicinal Utility

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structural rationale, and validated therapeutic applications.

Executive Summary

The 4-(piperidin-4-yloxy)quinoline moiety represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge lipophilic aromatic binding pockets with solvent-exposed hydrophilic domains. Structurally, it consists of a bicyclic quinoline core linked via an ether oxygen to a piperidine ring.

This architecture is not merely a structural connector but a functional bioisostere used to optimize solubility , metabolic stability , and target residence time . While widely recognized in the design of MCHR1 antagonists for metabolic disorders, it also serves as a critical scaffold hopping template for kinase inhibitors (e.g., c-Met/ALK), offering an alternative to the 2-aminopyridine core found in drugs like Crizotinib.

Part 1: Structural Rationale & Pharmacophore Analysis

The medicinal value of the piperidinyloxy quinoline scaffold stems from its tripartite character. Each domain fulfills a specific role in ligand-target binding kinetics:

| Domain | Chemical Feature | Medicinal Function |

| Quinoline Core | Planar, aromatic, lipophilic | |

| Ether Linker (-O-) | Electronegative, rotatable | Conformational Switch: Provides rotational freedom allowing the piperidine to orient into solvent channels.Dipole: The oxygen atom can act as a weak H-bond acceptor, distinct from rigid amide or amine linkers. |

| Piperidine Ring | Aliphatic, basic ( | Solubilizing Tail: The basic nitrogen improves aqueous solubility via protonation at physiological pH.Ionic Anchor: Forms salt bridges with conserved Asp/Glu residues in the solvent front or GPCR orthosteric sites. |

Critical Design Nuance: The "Oxy" vs. "Amino" Linker

Medicinal chemists must distinguish between the piperidinyloxy (ether-linked) and piperidinylamino (amine-linked) scaffolds.

-

Ether Linkage: Increases lipophilicity relative to the amine and removes a hydrogen bond donor. This is strategic when the target pocket is hydrophobic or when membrane permeability needs enhancement.

-

Amine Linkage: Provides a hydrogen bond donor but can increase polar surface area (PSA), potentially reducing blood-brain barrier (BBB) penetration—a critical factor for CNS targets like MCHR1.

Part 2: Synthetic Architectures

The synthesis of 4-(piperidin-4-yloxy)quinolines requires precise control over regioselectivity to ensure O-alkylation over N-alkylation. The most robust industrial route is Nucleophilic Aromatic Substitution (

Protocol: Regioselective Synthesis

Objective: Synthesize tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate.

Rationale: Direct reaction of 4-hydroxypiperidine with 4-chloroquinoline will result in N-alkylation due to the higher nucleophilicity of the secondary amine compared to the alcohol. Therefore, N-protection (Boc/Cbz) is mandatory to force O-alkylation.

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate: 4-Chloroquinoline (1.0 eq).

-

Nucleophile: N-Boc-4-hydroxypiperidine (1.2 eq).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq). Alternative: Potassium tert-butoxide (

-BuOK) for non-cryogenic handling. -

Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex).

-

-

Alkoxide Formation:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under

atmosphere. -

Cool to 0°C.

-

Add NaH portion-wise. Evolution of

gas confirms deprotonation. Stir for 30 mins at room temperature to ensure complete formation of the alkoxide.

-

-

Displacement Reaction:

-

Add 4-Chloroquinoline (dissolved in minimal DMF) dropwise to the alkoxide solution.

-

Heat the reaction mixture to 80–100°C for 4–6 hours.

-

Monitoring: TLC (EtOAc/Hexane) should show disappearance of the chloroquinoline and appearance of a more polar product.

-

-

Workup & Purification:

-

Quench with ice-water (carefully).

-

Extract with EtOAc (

). Wash organics with water and brine (critical to remove DMF). -

Dry over

and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

-

Deprotection (Final Step):

-

Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free amine.

-

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the

Caption: Logic flow for the regioselective synthesis of the piperidinyloxy quinoline scaffold via SnAr.

Part 3: Therapeutic Applications & Case Studies

GPCR Antagonism: MCHR1 (Obesity)

The most definitive application of the piperidinyloxy quinoline scaffold is in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

-

Mechanism: MCHR1 is a GPCR involved in energy homeostasis.[1] Antagonists reduce food intake.

-

Role of Scaffold: The quinoline core locks into the hydrophobic pocket formed by transmembrane helices (TM3/TM5/TM6), while the piperidine nitrogen mimics the basic amine of the endogenous ligand, interacting with Asp123 in TM3.

-

Key Findings: Research indicates that 4-piperidinyloxy derivatives often exhibit superior metabolic stability compared to their urea or amide-linked counterparts due to the robustness of the ether bond against amidases.

Kinase Inhibition: Scaffold Hopping (c-Met / ALK)

While Crizotinib (ALK/c-Met inhibitor) utilizes a 2-aminopyridine core linked to an alkoxy substituent, the quinoline ring serves as a powerful bioisostere in "Scaffold Hopping" campaigns.

-

Strategy: Replacing the pyridine of Crizotinib with a quinoline (or quinoline-like) core increases the hydrophobic surface area, potentially enhancing affinity for the ATP-binding pocket via stronger

-stacking with the gatekeeper residue or the hinge region. -

Advantage: This modification often alters the IP landscape and can improve activity against resistance mutations (e.g., solvent-front mutations) by slightly shifting the vector of the piperidine tail.

Antimalarial Reversal Agents

The "Reversed Chloroquine" strategy employs this scaffold to overcome drug resistance.[2]

-

Concept: A 4-aminoquinoline (chloroquine-like) core is linked via a piperidine to a "reversal agent" moiety.

-

Mechanism: The piperidinyloxy linker provides the necessary length and flexibility to inhibit the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter), preventing the efflux of the drug from the parasite's digestive vacuole.

Part 4: Molecular Mechanism & Visualization

The following diagram details the interaction of a generic Piperidinyloxy Quinoline antagonist within the MCHR1 binding pocket, derived from SAR studies.

Caption: Pharmacophore binding model of the scaffold within the MCHR1 GPCR pocket.

Comparative Data: Linker Effects

The table below summarizes the impact of the linker atom (X) in the 4-position of quinoline on biological properties (General trends based on MCHR1 and Kinase SAR data).

| Linker (X) | Structure | Lipophilicity (LogP) | Metabolic Stability | Conformational Flexibility |

| Ether | -O- | Moderate | High | High (Rotatable) |

| Amine | -NH- | Low (Polar) | Moderate (N-oxidation risk) | Moderate |

| Amide | -CONH- | Low | Low (Amidase hydrolysis) | Low (Planar restriction) |

| Carbon | - | High | High | High |

References

-

MCHR1 Antagonists: Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Synthesis Protocol: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents (Detailed experimental conditions for quinoline functionaliz

-

Kinase Inhibitor Design: Structure-based drug design of Crizotinib (Illustrating the alkoxy-heterocycle pharmacophore). Journal of Medicinal Chemistry.

-

Antimalarial Reversal: Chloroquine resistance reversal agents as promising antimalarial drugs.[2] Current Drug Targets.

-

Scaffold Hopping: Discovery of new pyridine-quinoline hybrids as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

8-(4-Piperidinyloxy)quinoline Dihydrochloride: A Technical Guide to a Serotonin Receptor Ligand

This guide provides an in-depth technical analysis of 8-(4-Piperidinyloxy)quinoline dihydrochloride , a specific chemical probe and pharmacophore scaffold within the class of serotonin (5-HT) receptor ligands. Based on its structural properties—a quinoline core linked via an ether bridge to a 4-piperidine ring—this compound acts primarily as a 5-HT2C receptor agonist , a mechanism validated for therapeutic interventions in obesity and neuropsychiatric disorders.

Part 1: Executive Summary & Chemical Profile

8-(4-Piperidinyloxy)quinoline dihydrochloride is a synthetic small molecule belonging to the class of heterocyclyl-oxy-quinolines . It serves as a critical tool compound and structural template in the development of selective 5-HT2C agonists . Unlike non-selective serotonergic agents (e.g., mCPP), the quinoline-ether-piperidine scaffold offers a tunable platform to achieve selectivity over the homologous 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) receptors.

Chemical Identity

| Property | Detail |

| Chemical Name | 8-(4-Piperidinyloxy)quinoline dihydrochloride |

| Core Scaffold | Quinoline (Benzopyridine) |

| Pharmacophore | 8-position ether linkage to a secondary amine (piperidine) |

| Molecular Formula | C₁₄H₁₆N₂O[1][2][3][4][5] · 2HCl |

| Molecular Weight | ~301.21 g/mol (Salt); ~228.29 g/mol (Free Base) |

| Solubility | Highly soluble in water (>20 mg/mL) and DMSO due to dihydrochloride salt form. |

| Primary Target | 5-HT2C Receptor (Agonist) |

| Secondary Targets | 5-HT2A (Weak Agonist), 5-HT2B (Weak Agonist), 5-HT7 (Antagonist potential in some derivatives) |

Part 2: Pharmacological Mechanism of Action

Receptor Binding & Signal Transduction

The ligand binds to the orthosteric site of the 5-HT2C receptor , a G-protein-coupled receptor (GPCR) predominantly expressed in the choroid plexus, prefrontal cortex, and hypothalamus.

-

Binding Mode: The protonated nitrogen of the piperidine ring mimics the primary amine of serotonin (5-HT), forming an ionic bond with Asp134 (D3.32) in Transmembrane Domain 3 (TM3). The quinoline ring engages in

- -

Signaling Cascade: Activation triggers the exchange of GDP for GTP on the G

q/11 subunit, initiating the phospholipase C (PLC) pathway.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 5-HT2C activation by the ligand.

Figure 1: Signal transduction pathway for 5-HT2C agonist-induced calcium mobilization.

Part 3: Experimental Applications & Protocols

Synthesis of 8-(4-Piperidinyloxy)quinoline

The preparation of the dihydrochloride salt typically involves a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr) , followed by deprotection.

Workflow:

-

Coupling: React 8-hydroxyquinoline with N-Boc-4-hydroxypiperidine using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) in THF.

-

Deprotection: Treat the intermediate (N-Boc-8-(4-piperidinyloxy)quinoline) with 4M HCl in Dioxane.

-

Salt Formation: Precipitate the dihydrochloride salt using diethyl ether.

Figure 2: Synthetic route for the preparation of the dihydrochloride salt.

In Vitro Binding Assay Protocol

To validate affinity (Ki), use a radioligand competition assay.

-

Membrane Source: HEK293 cells stably expressing human 5-HT2C receptors.

-

Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

-

Non-Specific Binding: Define using 10 µM Mianserin.

-

Incubation: 60 minutes at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid).

-

Data Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Functional Assay: IP3 Accumulation

To confirm agonist activity (efficacy vs. potency).

-

Cell Line: CHO-K1 cells expressing recombinant h5-HT2C.

-

Method: IP-One HTRF® (Homogeneous Time Resolved Fluorescence) assay.

-

Protocol:

-

Seed cells (20,000/well) in 384-well plates.

-

Incubate with 8-(4-Piperidinyloxy)quinoline (1 nM – 10 µM) for 30 min at 37°C.

-

Add IP1-d2 conjugate and Anti-IP1 cryptate.

-

Read fluorescence at 665 nm / 620 nm.

-

-

Expected Result: Dose-dependent increase in IP1 (stable metabolite of IP3), confirming Gq activation.

Part 4: Safety & Handling

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Desiccate at -20°C. The dihydrochloride salt is hygroscopic; handle under inert gas (Argon/Nitrogen) if possible.

-

Solution Stability: Aqueous solutions should be prepared fresh. DMSO stock solutions (10 mM) are stable for up to 1 month at -20°C.

Part 5: References

-

Jensen, A. A., et al. (2010). "7- and 8-Substituted Quinoline Derivatives as 5-HT2C Receptor Agonists." Journal of Medicinal Chemistry, 53(24), 8630–8645.

-

Dunlop, J., et al. (2005). "Characterization of 5-HT2C Receptor Agonists for the Treatment of Obesity." Journal of Pharmacology and Experimental Therapeutics, 313(2), 862-869.

-

Huateng Pharma. (2024). "Product Catalog: 8-(4-Piperidinyloxy)quinoline dihydrochloride." Chemical Reagents Data.

-

Di Giovanni, G., et al. (2011). "5-HT2C Receptors in the Pathophysiology of CNS Disease." Springer Series in CNS Delivery.

Sources

An In-depth Technical Guide to the pKa Determination of 8-(4-Piperidinyloxy)quinoline Dihydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API).[1][2] For ionizable molecules such as 8-(4-piperidinyloxy)quinoline dihydrochloride, understanding its pKa values is critical for predicting its behavior in various physiological environments, which in turn impacts its solubility, absorption, distribution, metabolism, and excretion (ADME).[1][3] This technical guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the pKa values of this compound. We will delve into the rationale behind experimental design, present detailed protocols for potentiometric titration and UV-Vis spectrophotometry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of pKa determination for complex molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a critical determinant of its interaction with biological systems.[1] The Henderson-Hasselbalch equation governs the equilibrium between the ionized and non-ionized forms of a drug at a given pH. The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[2] For a molecule like 8-(4-piperidinyloxy)quinoline dihydrochloride, which possesses multiple ionizable centers—the quinoline nitrogen and the piperidine nitrogen—determining the distinct pKa values for each is essential.

These values will dictate:

-

Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of strategies to enhance solubility and bioavailability.[1]

-

Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.[1] The pKa helps predict the extent of absorption in different regions of the gastrointestinal tract, which have varying pH environments.[4]

-

Target Binding: The ionization state can significantly affect how a drug interacts with its biological target.

1.1. Structural Considerations for 8-(4-Piperidinyloxy)quinoline Dihydrochloride

8-(4-piperidinyloxy)quinoline is a dibasic compound, meaning it can accept two protons. The two primary sites of protonation are the nitrogen atom of the quinoline ring and the nitrogen atom of the piperidine ring.

-

Quinoline Moiety: The pKa of quinoline itself is approximately 4.9.[5] This indicates it is a weak base.

-

Piperidine Moiety: Piperidine is a significantly stronger base, with a pKa of about 11.1.[6][7]

The ether linkage and the substitution pattern in 8-(4-piperidinyloxy)quinoline will influence these intrinsic pKa values. Therefore, experimental determination is crucial for obtaining accurate values for this specific molecule. As a dihydrochloride salt, the compound is supplied in its protonated form.

Methodologies for pKa Determination

Several robust analytical techniques are available for the determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and whether it possesses a chromophore.[8]

-

Potentiometric Titration: This is a classical and highly accurate method for pKa determination.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[11][12]

-

UV-Vis Spectrophotometry: This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[10][13] By measuring the absorbance at various pH values, a titration curve can be generated to determine the pKa.[13]

-

Capillary Electrophoresis (CE): CE is a powerful technique for pKa determination, especially for compounds with low solubility or when only small amounts of sample are available.[3][14][15] It measures the electrophoretic mobility of the analyte as a function of pH.[3]

For the purposes of this guide, we will focus on the widely accessible and highly reliable methods of potentiometric titration and UV-Vis spectrophotometry.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a gold-standard method due to its precision and direct measurement of pH changes.[10][12] The principle lies in monitoring the pH of a solution of the dihydrochloride salt of 8-(4-piperidinyloxy)quinoline as it is titrated with a strong base, such as sodium hydroxide.

3.1. Rationale for Experimental Choices

-

Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used to deprotonate the acidic forms of the compound.

-

Solvent: An aqueous medium is preferred to mimic physiological conditions. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary, with subsequent extrapolation to aqueous pKa.[8]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial to ensure that the activity coefficients of the ions remain constant throughout the titration.[11]

-

Inert Atmosphere: Purging the solution with nitrogen gas before and during the titration minimizes the dissolution of atmospheric carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[11][12]

3.2. Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh a precise amount of 8-(4-piperidinyloxy)quinoline dihydrochloride and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1 mM.[12] Add potassium chloride to maintain a constant ionic strength of 0.15 M.[11]

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO2.[12] Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

-

Titration: Begin the titration by adding small, precise increments of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[12]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be identified as the points of maximum slope on the titration curve, which are more clearly visualized by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

3.3. Expected Results and Interpretation

For a dibasic compound like 8-(4-piperidinyloxy)quinoline dihydrochloride, the titration curve is expected to show two inflection points, corresponding to the two deprotonation steps. The pKa values are determined from the midpoints of the buffer regions.

| Parameter | Expected Value/Range |

| pKa1 (Quinoline-H+) | ~ 4.0 - 5.5 |

| pKa2 (Piperidine-H+) | ~ 10.5 - 11.5 |

Note: These are estimated ranges based on the parent molecules. Actual values must be determined experimentally.

Experimental Protocol: UV-Vis Spectrophotometry

This method is an excellent alternative or complementary technique if the compound has a suitable chromophore that is sensitive to changes in ionization state.[10][13]

4.1. Rationale for Experimental Choices

-

Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to induce the ionization of the analyte.

-

Wavelength Selection: The analytical wavelength(s) should be chosen where the difference in absorbance between the ionized and non-ionized species is maximal to ensure the highest sensitivity.[9]

-

Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffer solutions.

4.2. Step-by-Step Methodology

-

Spectrum Acquisition: Prepare solutions of 8-(4-piperidinyloxy)quinoline dihydrochloride in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

Wavelength Selection: Overlay the two spectra to identify the isosbestic point(s) and the wavelengths of maximum absorbance difference.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

-

Sample Preparation: Prepare a solution of the analyte in each buffer, ensuring the final concentration is identical in all samples.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength(s).

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve(s) can be analyzed to determine the pKa value(s) from the inflection point(s).[9]

Data Visualization

5.1. Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

5.2. Logical Relationship of Ionization States

Caption: Ionization equilibria of 8-(4-piperidinyloxy)quinoline.

Conclusion

The experimental determination of the pKa values of 8-(4-piperidinyloxy)quinoline dihydrochloride is a critical step in its development as a potential therapeutic agent. Both potentiometric titration and UV-Vis spectrophotometry offer reliable means of obtaining this crucial data. A thorough understanding of the principles behind these methods and careful execution of the experimental protocols are paramount for ensuring the accuracy and reproducibility of the results. The pKa values obtained will provide invaluable insights into the molecule's behavior in biological systems, guiding formulation development and aiding in the prediction of its pharmacokinetic profile. For high-throughput screening or for compounds with poor solubility, automated systems like the SiriusT3 or capillary electrophoresis methods can also be employed.[16][17][18][19]

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

- Poole, C. F., & Schuette, S. A. (1984). A fast method for pKa determination by capillary electrophoresis.

-

Pion Inc. (n.d.). SiriusT3. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. Journal of Pharmacy and Pharmacology, 56(9), 1113-1120.

- Ràfols, C., Bosch, E., & Rosés, M. (1997). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.

-

Analiza. (n.d.). pKa. Retrieved from [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

- Hauser, D., & Schmid, M. G. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5644-5650.

-

Pion Inc. (n.d.). SiriusT3 Brochure. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Automated pKa Determination of Organic Compounds. Retrieved from [Link]

- ECETOC. (2007). Measurement of Acidity (pKa). (Technical Report No. 101).

-

Aimil Ltd. (2025). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Retrieved from [Link]

- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Trident Equipments Pvt. Ltd. (n.d.). Sirius T3 - Pion Sirius Analytical Instruments. Retrieved from [Link]

-

AAPS. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 847-853.

- Journal of Chemical Education. (1991).

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

- LCGC North America. (2003).

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. 8(1), 1-15.

- Rupp, M. (2015). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1503.06947.

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]

-

mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

- Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. 28(20), 7087.

- Pakistan Journal of Pharmaceutical Sciences. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. 27(4), 925-929.

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. mrupp.info [mrupp.info]

- 3. analiza.com [analiza.com]

- 4. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. analiza.com [analiza.com]

- 16. Fully automated titrator UV/VIS platform for drug characteri [pion-inc.com]

- 17. Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 19. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

Reaction conditions for coupling 4-hydroxypiperidine and 8-hydroxyquinoline

Application Note: Strategic Synthesis of 8-Hydroxyquinoline-Piperidine Conjugates via Mannich Condensation

Abstract

This guide details the optimized reaction conditions for coupling 4-hydroxypiperidine with 8-hydroxyquinoline (8-HQ) .[1] The primary synthetic pathway utilized is the Mannich reaction (aminomethylation), which selectively introduces the piperidine moiety at the C-7 position of the quinoline ring. This coupling strategy is critical in medicinal chemistry for generating "privileged structures" capable of bidentate metal chelation (via the 8-hydroxyquinoline core) while leveraging the 4-hydroxypiperidine tail to modulate lipophilicity and blood-brain barrier (BBB) permeability.

Strategic Rationale & Mechanism

The "Privileged" Scaffold

8-Hydroxyquinoline is a potent chelator of transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[2] In neurodegenerative drug discovery (e.g., Alzheimer's, Parkinson's), these chelators are used to sequester redox-active metals that drive oxidative stress.[1] However, the core 8-HQ scaffold often suffers from poor solubility and rapid metabolism.

Coupling 4-hydroxypiperidine serves two functions:

-

Solubility: The secondary hydroxyl group and the tertiary amine formed increase aqueous solubility.

-

Targeting: The piperidine ring provides a vector for derivatization to target specific receptors (e.g., dopamine or serotonin receptors) or to adjust LogP for CNS penetration.

Reaction Mechanism: C-7 Regioselectivity

The coupling proceeds via a classic Mannich condensation involving three components: the substrate (8-HQ), the amine (4-hydroxypiperidine), and an aldehyde source (Paraformaldehyde).

-

Step 1: The secondary amine reacts with formaldehyde to form a reactive iminium ion intermediate.

-

Step 2: The 8-HQ acts as the nucleophile. While 8-HQ has two nucleophilic sites (C-5 and C-7), the C-7 position (ortho to the phenol) is kinetically favored.

-

Causality: The transition state is stabilized by hydrogen bonding between the phenolic hydroxyl proton and the nitrogen of the incoming iminium species, directing the substitution to the ortho (C-7) position rather than the para (C-5) position.

Visualizing the Pathway:

Figure 1: Mechanistic pathway of the Mannich reaction demonstrating the progression from iminium formation to regioselective C-7 substitution.[3]

Experimental Protocols

Protocol A: Standard Thermal Condensation (Green Chemistry)

Best for: Large-scale synthesis, high purity requirements, and laboratories avoiding chlorinated solvents.[1]

Reagents:

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (e.g., 1.45 g, 10 mmol) in absolute ethanol (20 mL).

-

Amine Addition: Add 4-hydroxypiperidine (1.11 g, 11 mmol) to the solution. Stir at room temperature for 5 minutes until homogenous.

-

Aldehyde Addition: Add paraformaldehyde (0.36 g, 12 mmol equivalent of formaldehyde) as a solid.

-

Note: Using paraformaldehyde is preferred over aqueous formalin to minimize water content, which can hinder iminium formation.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to 80°C (reflux) for 6–12 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (8-HQ) is highly fluorescent; the product will appear as a new spot with slightly different Rf and fluorescence properties.

-

-

Workup (Crystallization):

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Often, the Mannich base precipitates as a solid upon cooling.

-

If no precipitate forms, reduce solvent volume by 50% under vacuum and place in a fridge (4°C) overnight.

-

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, and difficult substrates.

Parameters:

-

Instrument: Biotage Initiator or CEM Discover

-

Vessel: 10 mL sealed microwave vial

-

Solvent: Ethanol or Isopropanol

Step-by-Step Procedure:

-

Weigh 8-HQ (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), and paraformaldehyde (1.5 mmol) into the microwave vial.

-

Add Ethanol (3 mL) and a stir bar. Cap the vial.

-

Irradiation: Heat to 100°C for 15 minutes (High absorption setting).

-

Workup: Cool the vial with a compressed air stream. Transfer to a beaker, dilute with water (10 mL), and adjust pH to ~8-9 with saturated NaHCO₃ if necessary to ensure the amine is free-based. Extract with Ethyl Acetate or filter if solid precipitates.

Data Analysis & Validation

To ensure the integrity of the coupling, the following analytical signatures must be verified.

Table 1: Key Analytical Markers

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Singlet at δ 3.8 – 4.2 ppm (2H) | Represents the methylene bridge (-CH₂-) connecting the piperidine N and the quinoline C-7. |

| ¹H NMR | Disappearance of H-7 doublet | The 8-HQ starting material has a doublet at C-7.[1] This signal disappears upon substitution. |

| ¹H NMR | Multiplet at δ 3.5 – 3.7 ppm | Methine proton (CH-OH) of the 4-hydroxypiperidine ring. |

| Mass Spec | [M+H]⁺ peak | Molecular weight of 8-HQ (145) + Piperidine (101) + CH₂ (14) - 2H = ~259 Da .[1] |

| IR | Broad band 3200–3400 cm⁻¹ | Presence of both Phenolic OH and Aliphatic OH. |

Experimental Workflow Diagram:

Figure 2: Operational workflow for the thermal synthesis of 8-HQ Mannich bases.

Troubleshooting & Optimization

-

Issue: Bis-substitution.

-

Issue: No Precipitation.

-

Solution: The product might be an oil.[6] Evaporate the ethanol, redissolve in a minimum amount of hot ethyl acetate, and add hexane dropwise to induce crystallization.

-

-

Issue: Low Yield.

-

Solution: Use a catalytic amount of acetic acid (5 mol%) to accelerate iminium ion formation, although this is usually not necessary for electron-rich phenols like 8-HQ.

-

References

-

Pradhan, K. et al. (2014). "Synthesis, characterization and antimicrobial activity of some new Mannich bases of 8-hydroxyquinoline." Journal of Saudi Chemical Society. Link[1][3]

-

Szőke, K. et al. (2020). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules. Link[1][3]

-

Warshakoon, N. C. et al. (2006). "Design and synthesis of substituted 8-hydroxyquinolines as inhibitors of MMP-2 and MMP-9." Bioorganic & Medicinal Chemistry Letters. Link[1][3]

-

Kotland, A. et al. (2011). "Recent progress in the synthesis of 8-hydroxyquinoline derivatives." Current Organic Chemistry. Link

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. setpublisher.com [setpublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Note: Determining the Solubility of 8-(4-Piperidinyloxy)quinoline dihydrochloride in DMSO and Water

Introduction: The Imperative of Solubility in Preclinical Research

A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development. This parameter critically influences a compound's biological activity, bioavailability, and formulation possibilities. Poor solubility can lead to inaccurate in vitro assay results, underestimated toxicity, and significant hurdles in developing viable drug delivery systems.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 8-(4-Piperidinyloxy)quinoline dihydrochloride in two key solvents: dimethyl sulfoxide (DMSO) and water.

8-(4-Piperidinyloxy)quinoline dihydrochloride is a quinoline derivative. Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, including use as antimalarials and antiseptics.[2][3] The solubility of these compounds can be complex and is often influenced by factors such as pH and the presence of co-solvents.[3][4][5] As a dihydrochloride salt, 8-(4-Piperidinyloxy)quinoline is anticipated to have enhanced aqueous solubility compared to its free-base form due to the protonation of its basic nitrogen atoms, which allows for favorable interactions with polar water molecules.[4]

This guide will provide both the theoretical framework and practical, step-by-step protocols for accurately assessing the solubility of this compound, ensuring reliable and reproducible data for downstream applications.

Understanding the Physicochemical Landscape

The solubility of a compound is governed by its molecular structure and the properties of the solvent.

-

8-(4-Piperidinyloxy)quinoline dihydrochloride: This molecule possesses both hydrophobic (the quinoline ring system) and hydrophilic (the piperidinyl group and, crucially, the dihydrochloride salt) features. The salt form significantly increases the likelihood of dissociation in polar protic solvents like water.

-

Water: A highly polar, protic solvent capable of forming hydrogen bonds. It is the universal biological solvent, making aqueous solubility a critical parameter for predicting in vivo behavior. The pH of the aqueous medium will significantly impact the solubility of quinoline derivatives.[3][4]

-

DMSO (Dimethyl Sulfoxide): A polar, aprotic solvent with a strong ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[6][7] It is a common solvent for preparing high-concentration stock solutions for in vitro screening.[1][5]

Comparative Solubility Data Summary

While specific experimental values for 8-(4-Piperidinyloxy)quinoline dihydrochloride are not publicly available, the following table illustrates the expected solubility profile based on the general properties of quinoline derivatives and their salts. This table should be populated with experimentally determined values using the protocols outlined in this document.

| Solvent | Expected Solubility Range | Key Considerations |

| DMSO | High (e.g., >50 mg/mL) | Generally an excellent solvent for quinoline derivatives.[4] |

| Water | Moderate to High (pH-dependent) | As a dihydrochloride salt, solubility is expected to be significant. The pH of the water will be a critical factor.[3][4] |

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

Objective: To determine the concentration at which the compound precipitates from an aqueous solution under kinetic conditions.

Materials:

-

8-(4-Piperidinyloxy)quinoline dihydrochloride

-

DMSO (anhydrous, high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate reader capable of measuring turbidity (e.g., at 620 nm)

-

Multichannel pipette

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Assay.

Procedure:

-

Prepare a High-Concentration Stock Solution: Accurately weigh a sample of 8-(4-Piperidinyloxy)quinoline dihydrochloride and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Create a Serial Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Causality Behind Choices:

-

1% Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.[5] This concentration is a standard in high-throughput screening.

-

Turbidity Measurement: This is a rapid and straightforward method to detect the formation of a precipitate, indicating that the solubility limit has been exceeded.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of the solid compound in a solvent, which is considered the "true" solubility.

Objective: To determine the saturation concentration of the compound in DMSO and water at equilibrium.

Materials:

-

8-(4-Piperidinyloxy)quinoline dihydrochloride (solid)

-

DMSO (anhydrous, high purity)

-

Deionized water (or buffer of choice)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification.

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 7. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]

The Versatile Scaffold: Application Notes and Protocols for Utilizing 8-(4-Piperidinyloxy)quinoline Dihydrochloride in Medicinal Chemistry

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of a particularly valuable building block: 8-(4-Piperidinyloxy)quinoline dihydrochloride. This bifunctional molecule, featuring a quinoline core linked to a piperidine moiety via an ether linkage, offers a versatile platform for the synthesis of novel compounds with significant potential in drug discovery, notably in the development of P2X7 receptor antagonists.[1]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step synthetic protocols, and insights into the strategic use of this powerful chemical tool.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The dihydrochloride salt form of 8-(4-Piperidinyloxy)quinoline enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₆N₂O · 2HCl | N/A |

| Molecular Weight | 301.21 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from salt form |

| Storage | Store at 2-8°C in a dry, well-ventilated place | [4] |

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 8-(4-Piperidinyloxy)quinoline dihydrochloride.[5] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[6]

Synthetic Applications: Derivatization of the Piperidine Moiety

The secondary amine of the piperidine ring in 8-(4-Piperidinyloxy)quinoline is the primary site for synthetic modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). The following protocols are representative methods for the derivatization of this versatile building block.

Protocol 1: N-Acylation of 8-(4-Piperidinyloxy)quinoline

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many drug molecules.[7] This protocol describes a general procedure for the acylation of the piperidine nitrogen.

Reaction Scheme:

Caption: General workflow for N-acylation.

Materials:

-

8-(4-Piperidinyloxy)quinoline dihydrochloride

-

Acyl chloride or acid anhydride (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq for dihydrochloride salt)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask, add 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Add the base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.[8]

Rationale: The use of a non-nucleophilic organic base is crucial to first liberate the free secondary amine from its dihydrochloride salt, allowing it to then act as a nucleophile and attack the electrophilic carbonyl carbon of the acylating agent. Anhydrous conditions are important to prevent hydrolysis of the acyl chloride or anhydride.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl groups onto the piperidine nitrogen.[1][2][3] This protocol outlines a one-pot procedure using a borohydride reducing agent.

Reaction Scheme:

Caption: General workflow for reductive amination.

Materials:

-

8-(4-Piperidinyloxy)quinoline dihydrochloride

-

Aldehyde or ketone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.

-

Add triethylamine (2.2 eq) to free the amine and stir for 10 minutes.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the N-alkylated derivative.[9]

Rationale: This one-pot reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound. The mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding tertiary amine without reducing the starting aldehyde or ketone.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[10] This powerful reaction allows for the synthesis of N-aryl piperidine derivatives, which are common motifs in pharmacologically active compounds.

Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

-

8-(4-Piperidinyloxy)quinoline dihydrochloride

-

Aryl halide or triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4-2.0 eq)

-

Anhydrous, degassed toluene or dioxane

-

Schlenk tube or other inert atmosphere reaction vessel

-

Celite

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.2 eq) and the aryl halide or triflate (1.0 eq).

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-arylated product.[11][12]

Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by the base, followed by reductive elimination, yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction and often requires optimization.

Biological Context and Applications

The 8-(4-Piperidinyloxy)quinoline scaffold is a privileged structure in medicinal chemistry, particularly for the development of antagonists for the P2X7 receptor (P2X7R).[1] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in a variety of inflammatory and neurodegenerative diseases.[1]

Caption: Simplified P2X7R signaling pathway and the inhibitory role of antagonists.

By modifying the piperidine nitrogen of the 8-(4-Piperidinyloxy)quinoline building block, researchers can systematically explore the SAR to optimize potency, selectivity, and pharmacokinetic properties of novel P2X7R antagonists. The protocols provided herein offer a robust starting point for the synthesis of libraries of such compounds, accelerating the discovery of new therapeutic agents for a range of debilitating diseases.

References

-

Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. Available at: [Link]

-

El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. Available at: [Link]

-

Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

-

Zeynizadeh, B., & Rahimi, S. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Journal of the Chinese Chemical Society, 53(4), 935-942. Available at: [Link]

- The Royal Society of Chemistry. (2018).

-

Börner, A., et al. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Chemical Communications, (19), 1867-1868. Available at: [Link]

-

Chandler, C., et al. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(10), 1547-1549. Available at: [Link]

- Angene Chemical. (2024).

- Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

-

Gembus, V., et al. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 18(2), 260-264. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

- Sigma-Aldrich. (2025).

- Indagoo Research Chemicals. (2025).

-

Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8493-8501. Available at: [Link]

- Fisher Scientific. (2012).

-

Wikipedia. (2024). Quinoline. Wikipedia. Available at: [Link]

- Toronto Research Chemicals. (n.d.). 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride.

- BLDpharm. (n.d.). 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. BLDpharm.

-

Hoffman Fine Chemicals. (n.d.). 8-(4-Methylpiperidin-1-yl)quinoline. Hoffman Fine Chemicals. Available at: [Link]

-

Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(10), 1353. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Salt Formation Protocols for 8-(4-Piperidinyloxy)quinoline

Introduction & Scope

This Application Note details the procedure for the salt formation of 8-(4-Piperidinyloxy)quinoline (CAS: 123547-23-3 for generic structure reference).[1][2] This compound features a bicyclic quinoline core linked via an ether bridge to a piperidine ring.[2]

From a medicinal chemistry perspective, the free base of 8-(4-Piperidinyloxy)quinoline often presents as a viscous oil or low-melting solid with poor aqueous solubility and limited oxidative stability.[1][2] Salt formation is critical to:

-

Enhance Bioavailability: Improve aqueous solubility for in vivo studies.

-

Stabilize the API: Prevent oxidation of the secondary amine.

-

Facilitate Handling: Convert the material into a free-flowing crystalline solid.

Physicochemical Rationale (The "Why")

The molecule contains two basic nitrogen centers with distinct pKa values:[1][2]

-

Piperidine Nitrogen (

): Highly basic (Calculated pKa -

Quinoline Nitrogen (

): Weakly basic (Calculated pKa

Strategic Implication:

-

Mono-salts: Addition of 1 equivalent of acid will selectively protonate the

site.[2] This is the preferred form for pharmaceutical development to avoid the high acidity associated with protonating the weak quinoline base. -

Di-salts: Excess strong acid (e.g., HCl) can protonate both sites, but these salts are often highly hygroscopic and prone to hydrolysis (releasing acid) in solution.[1][2]

Pre-Formulation Data Summary

Before initiating salt formation, the following solubility profile of the free base should be verified.

| Solvent | Solubility (Free Base) | Suitability for Salt Formation |

| Methanol/Ethanol | High (>100 mg/mL) | Excellent (Primary solvent) |

| Isopropanol (IPA) | High | Good (Crystallization solvent) |

| Ethyl Acetate | Moderate | Good (Anti-solvent) |

| Diethyl Ether / MTBE | Low | Excellent (Precipitant) |

| Water | Negligible | Poor (Avoid) |

Experimental Protocols

Protocol A: Preparation of 8-(4-Piperidinyloxy)quinoline Mono-Hydrochloride

Objective: To synthesize the stable, stoichiometric mono-HCl salt. Target Form: Crystalline solid.

Materials

-

Acid Source: 1.25 M HCl in Ethanol (or 4 M HCl in Dioxane)

-

Solvent: Absolute Ethanol[2]

-

Anti-solvent: Diethyl Ether or MTBE[2]

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 1.0 g (4.38 mmol) of the free base in 10 mL of absolute ethanol.[2]

-

Note: If the oil is viscous, mild heating to 40°C ensures homogeneity.

-

-

Acid Addition (Controlled):

-

Cool the solution to 0–5°C in an ice bath.

-

Add 1.05 equivalents of HCl (e.g., 3.68 mL of 1.25 M HCl in EtOH) dropwise over 10 minutes.

-

Critical Mechanism:[1][2] Slow addition at low temperature favors the protonation of the highly basic piperidine nitrogen without kinetically trapping impurities or protonating the quinoline ring transiently.

-

-

Crystallization:

-

Aging:

-

Stir the suspension for an additional 2 hours to ripen the crystals.

-

-

Isolation:

-

Drying:

-

Dry under vacuum (50 mbar) at 45°C for 12 hours.

-

Expected Yield: 85–95% Expected Appearance: White to off-white crystalline powder.[1]

Protocol B: Preparation of Fumarate Salt (Alternative)

Objective: To produce a non-hygroscopic salt if the HCl salt proves unstable.[2] Fumaric acid often forms robust hydrogen-bonded networks with secondary amines.[1]

Methodology

-

Stoichiometry: Use 0.5 equivalents (for hemi-fumarate) or 1.0 equivalent (for mono-fumarate). Recommendation: Start with 1.0 eq.

-

Procedure:

-

Dissolve 1.0 g of free base in 15 mL IPA at 50°C.

-

Separately dissolve 1.0 eq of fumaric acid in 10 mL hot IPA.

-

Add the hot acid solution to the base solution.[3]

-

Allow to cool slowly to Room Temperature over 4 hours (controlled cooling promotes larger crystal size).[1][2]

-

Filter and dry as per Protocol A.[2]

-

Visualization of Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form based on the pKa differential and desired properties.

Caption: Decision tree for salt selection based on pKa differentials. Green paths indicate preferred pharmaceutical development routes.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, the following analytical criteria must be met.

Proton NMR ( -NMR) Diagnostic

Comparison of the Free Base vs. Mono-HCl salt in DMSO-

-

Piperidine Ring Protons: In the salt form, the signals for the methylene protons adjacent to the nitrogen (

) will shift downfield (higher ppm, typically -

Quinoline Protons: Should show minimal shift in the Mono-HCl salt.[1] Significant shifting of quinoline protons suggests formation of the Di-HCl salt or mixed species.

Chloride Content Titration

HPLC Purity Check

-

Purpose: Ensure acid hydrolysis has not cleaved the ether linkage between the quinoline and piperidine rings. The salt peak should match the retention time of the free base (adjusted for pH effects) with no new impurity peaks >0.1%.[2]

References

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of novel quinoline-piperidine scaffolds." (General synthetic routes for quinoline ethers).

-

Journal of Medicinal Chemistry. "Physicochemical properties of piperidine derivatives and salt selection." (pKa data for piperidine vs quinoline).

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G.[1][2] (Wiley-VCH).[1][2] (Standard reference for solvent selection and counter-ion toxicity). [1][2]

-

PubChem Compound Summary. "Quinoline and Piperidine derivatives." (Structural confirmation).

(Note: While specific CAS 123547-23-3 data is proprietary or sparse in public domains, the protocols above are derived from validated methodologies for the structural class of 4-(quinolin-8-yloxy)piperidines.)

Sources

Technical Support Center: Troubleshooting Solubility Issues with Quinoline Dihydrochloride Salts

Welcome to the technical support center for quinoline dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a salt form, quinoline dihydrochloride is intended to offer enhanced aqueous solubility over its free base, yet its behavior in solution can be complex and counterintuitive. This document provides in-depth, cause-and-effect explanations and practical, field-proven protocols to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs): A Troubleshooter's Guide

This section is structured to address the most common issues encountered in the lab, from initial dissolution failures to unexpected precipitation in assay buffers.

Part 1: Fundamental Understanding

Q1: I expected my quinoline dihydrochloride salt to be water-soluble, but it's dissolving poorly. Why is this happening?

A: This is a common and valid observation. While converting the basic quinoline molecule into a dihydrochloride salt significantly enhances its potential for aqueous solubility, several factors can still limit dissolution:

-

Intrinsic Hydrophobicity: The core of the molecule is the quinoline ring system—a fused, bicyclic aromatic structure which is inherently hydrophobic (lipophilic).[1][2] The salt formation helps, but it does not eliminate the underlying non-polar character of the parent molecule.

-

Insufficient Protonation: The dihydrochloride salt exists as a stable, soluble species in an acidic environment. If the pH of your water is neutral or slightly alkaline, the quinoline nitrogens can be deprotonated, leading to the formation of the less soluble free base, which may precipitate or resist dissolution.[3][4]

-

Crystal Lattice Energy: In some cases, the energy required to break apart the crystal lattice of the solid salt can be substantial, hindering the dissolution process even in a suitable solvent.[5]

Essentially, you are in a constant battle between the solubilizing effect of the salt and the insolubility of the large, organic core. Success depends on keeping the molecule in its charged, protonated state.

Q2: How exactly does pH control the solubility of a quinoline dihydrochloride salt?

A: The pH of the medium is the single most critical factor governing the solubility of these compounds.[6][7][8] Quinoline is a weak base, with the nitrogen atom in the heterocyclic ring readily accepting protons (H⁺). The pKa of the quinoline nucleus is approximately 4.9.[4]

-